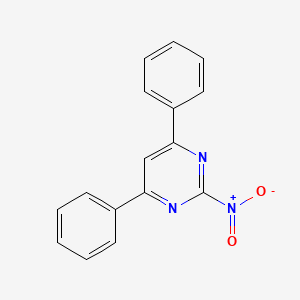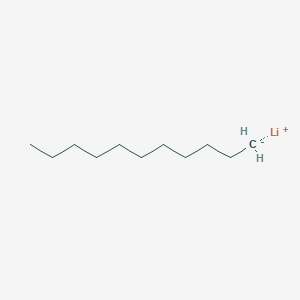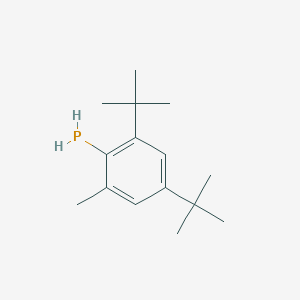
1,2-Naphthalenedicarboxylic acid, 1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-, dimethyl ester,(1R,4aS,8aS)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Naphthalenedicarboxylic acid, 1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-, dimethyl ester,(1R,4aS,8aS)- is a complex organic compound with a unique structure It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features multiple functional groups, including carboxylic acid esters and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Naphthalenedicarboxylic acid, 1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-, dimethyl ester,(1R,4aS,8aS)- typically involves multi-step organic reactions One common method starts with the hydrogenation of naphthalene derivatives to introduce the octahydro structureThe final step involves esterification with methanol to form the dimethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) are often used in the hydrogenation step, while strong oxidizing agents like potassium permanganate (KMnO4) are employed for the oxidation .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Naphthalenedicarboxylic acid, 1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-, dimethyl ester,(1R,4aS,8aS)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to break down the structure.
Reduction: Reduction reactions can be used to modify the ester groups or to reduce any remaining aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the naphthalene ring
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1,2-Naphthalenedicarboxylic acid, 1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-, dimethyl ester,(1R,4aS,8aS)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties .
Wirkmechanismus
The mechanism of action of 1,2-Naphthalenedicarboxylic acid, 1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-, dimethyl ester,(1R,4aS,8aS)- involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological molecules. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: These compounds share a similar octahydro structure but differ in the functional groups attached to the naphthalene ring.
1,2-Naphthalenedicarboxylic acid: The parent compound without the ester groups, used in similar applications but with different reactivity.
1,4-Naphthalenedicarboxylic acid: Another isomer with carboxylic acid groups in different positions, leading to different chemical properties and uses.
Uniqueness
1,2-Naphthalenedicarboxylic acid, 1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-, dimethyl ester,(1R,4aS,8aS)- is unique due to its specific combination of functional groups and stereochemistry.
Eigenschaften
| 106622-48-4 | |
Molekularformel |
C17H26O4 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
dimethyl (1R,4aS,8aS)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalene-1,2-dicarboxylate |
InChI |
InChI=1S/C17H26O4/c1-16(2)9-6-10-17(3)12(16)8-7-11(14(18)20-4)13(17)15(19)21-5/h7,12-13H,6,8-10H2,1-5H3/t12-,13+,17-/m0/s1 |
InChI-Schlüssel |
SJTWNHSOWFJZMH-AHIWAGSCSA-N |
Isomerische SMILES |
C[C@]12CCCC([C@@H]1CC=C([C@@H]2C(=O)OC)C(=O)OC)(C)C |
Kanonische SMILES |
CC1(CCCC2(C1CC=C(C2C(=O)OC)C(=O)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









